1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine
Overview
Description
The compound "1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine" is not directly mentioned in the provided papers. However, the papers do discuss related organic compounds and their synthesis. For instance, the first paper describes a new route to synthesize bicyclo[10.3.0]pentadec-1(12)-en-13-one and its 14-methyl derivative, which are intermediates in the synthesis of cyclopentadecanone and rac-muscone . The second paper reports the successful synthesis of a 1,3,4-oxadiazol compound by reacting p-Toluic hydrazide and glycine . These studies contribute to the broader field of organic synthesis, which is relevant to understanding the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of intermediates. In the first paper, the authors describe a synthesis route for bicyclic compounds that could be useful intermediates for other cyclic compounds . Although not directly related to "1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine," understanding the synthetic strategies for related compounds can provide insights into potential synthetic routes for the compound of interest. The second paper details a condensation reaction using polyphosphoric acid, which is a method that could potentially be applied to the synthesis of other organic amines .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their chemical behavior and properties. While the papers do not discuss the specific structure of "1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine," they do provide information on the characterization of other organic molecules. For example, the second paper uses spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry to characterize the synthesized compound . These techniques are also applicable to the analysis of the molecular structure of "1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine."
Chemical Reactions Analysis
The provided papers do not offer direct information on the chemical reactions of "1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine." However, the synthesis and characterization of other organic compounds, as mentioned in the papers, involve chemical reactions that are fundamental to organic chemistry . Understanding these reactions can help predict the reactivity and possible transformations of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers do not discuss the specific properties of "1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine," they do mention techniques like DSC (Differential Scanning Calorimetry) that are used to study the thermal properties of organic compounds . Such techniques could be employed to investigate the physical and chemical properties of the compound of interest.
Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine and its derivatives find significant applications in the synthesis of bioactive molecules and medicinal chemistry. For instance, bicyclo[1.1.1]pentanes (BCPs), which show potential to improve drug-like qualities, have been synthesized using methodologies involving compounds like [1.1.1]propellane and 2-azaallyl anions, providing access to various BCP benzylamine derivatives. These compounds are important in the context of creating new targets in drug development (Shelp & Walsh, 2018).
Conformational Analysis and Macrocyclic Receptor Design
1,4,7,10,13-Pentaoxacyclopentadecane has been the subject of exhaustive conformational analysis, which is crucial in the design of synthetic macrocyclic receptors. The compound exists as a mixture of conformers in solution, and its study assists in understanding the structural preferences of such macrocycles, which are often used in creating host molecules in supramolecular chemistry (Jagannadh et al., 2010).
Chemical Synthesis and Characterization of Novel Compounds
The chemical synthesis and characterization of novel compounds based on 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine derivatives are a significant area of research. Studies include the development of various amine compounds, highlighting their potential applications in fields like organic synthesis and material science. For example, the synthesis of different methanamine compounds and their spectroscopic characterization are integral to the development of new chemical entities (Shimoga, Shin, & Kim, 2018).
properties
IUPAC Name |
1,4,7,10,13-pentaoxacyclopentadec-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO5/c12-9-11-10-16-6-5-14-2-1-13-3-4-15-7-8-17-11/h11H,1-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNCFNQAIMILOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCC(OCCOCCO1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409740 | |
Record name | 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine | |
CAS RN |
83585-56-2 | |
Record name | 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminomethyl-15-crown-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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